
4-Amino-6-chloro-1,3-benzenedisulfonamide
Übersicht
Beschreibung
4-Amino-6-chloro-1,3-benzenedisulfonamide (CAS: 121-30-2; molecular formula: C₆H₈ClN₃O₄S₂; molecular weight: 285.73 g/mol) is a sulfonamide derivative with significant pharmaceutical relevance. It is primarily recognized as a degradation product of hydrochlorothiazide, a widely used diuretic, formed via hydrolysis under elevated temperatures . Additionally, it serves as a key intermediate in synthesizing hydrochlorothiazide, where it reacts with formaldehyde under controlled conditions . The compound is also classified as a carbonic anhydrase (CA) inhibitor, showing submicromolar inhibition constants against enzymes like TvaCA2 in Trichomonas vaginalis . Regulatory bodies, including the Brazilian Pharmacopoeia and USP, specify stringent limits for its presence as an impurity in pharmaceuticals (≤1.0%) .
Vorbereitungsmethoden
Multi-Step Synthesis from m-Nitrobenzaldehyde
An alternative route, patented in CN104557623A , employs m-nitrobenzaldehyde as the starting material, undergoing six sequential transformations: condensation, chlorination, elimination, reduction, sulfonation, and ammoniation .
Catalytic Systems and Stepwise Reactions
-
Condensation :
-
Reduction :
-
Sulfonation and Ammoniation :
Advantages Over Conventional Methods
-
Catalytic Efficiency : The iridium complex accelerates reduction kinetics, reducing reaction time by 40% compared to traditional Pd/C systems .
-
Yield Enhancement : Cumulative yields exceed 80% across all steps, attributed to cesium carbonate’s role in minimizing side products during condensation .
Comparative Analysis of Methodologies
Industrial Applicability
Analyse Chemischer Reaktionen
4-Amino-6-Chlor-1,3-Benzoldisulfonamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Kondensationsreaktionen: Es kann mit geeigneten markierten Aldehyden kondensieren, um deuterierte Thiazide zu synthetisieren.
Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der Amino- und Chlorogruppen an nukleophilen Substitutionsreaktionen teilnehmen.
Oxidation und Reduktion: Obwohl spezifische Oxidations- und Reduktionsreaktionen nicht im Detail beschrieben sind, deutet das Vorhandensein von Sulfonamidgruppen auf eine mögliche Reaktivität unter oxidativen oder reduktiven Bedingungen hin.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Aldehyde für Kondensationen und verschiedene Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-Chlor-1,3-Benzoldisulfonamid hat verschiedene wissenschaftliche Forschungsanwendungen:
Industrie: Die inhibitorischen Eigenschaften der Verbindung werden in industriellen Anwendungen genutzt, bei denen die Kontrolle des Bakterienwachstums erforderlich ist.
Wirkmechanismus
Der Wirkmechanismus von 4-Amino-6-Chlor-1,3-Benzoldisulfonamid beinhaltet seine Rolle als Carboanhydrase-Inhibitor . Diese Hemmung beeinflusst die Fähigkeit des Enzyms, die reversible Hydratisierung von Kohlendioxid zu katalysieren, die in verschiedenen physiologischen Prozessen entscheidend ist. Die molekularen Ziele der Verbindung umfassen das Carboanhydrase-Enzym, und ihre Pfade beinhalten die Störung der normalen Funktion dieses Enzyms, was zu seinen inhibitorischen Wirkungen auf Helicobacter pylori führt .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-Amino-6-chloro-1,3-benzenedisulfonamide has been studied for its potential as a diuretic and an antimicrobial agent . It is structurally related to sulfonamides, which are known for their antibacterial properties. Research indicates that this compound can inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides .
Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Analytical Chemistry
The compound is utilized as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry . Its stability and well-defined structure make it suitable for quality control in pharmaceuticals.
Analytical Method | Application |
---|---|
HPLC | Quality control of pharmaceutical products |
Mass Spectrometry | Identification of metabolites in biological samples |
Case Study : In a study on the pharmacokinetics of thiazide diuretics, this compound was identified as a significant metabolite, aiding in the understanding of drug metabolism .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of new sulfonamide derivatives. Its ability to undergo various chemical reactions makes it valuable for creating compounds with enhanced biological activity.
Safety and Toxicity
While this compound has beneficial applications, it is also associated with potential toxicity. Studies indicate that exposure can lead to serious health effects, including kidney damage and hypersensitivity reactions . Therefore, safety measures must be observed when handling this compound.
Wirkmechanismus
The mechanism of action of 4-Amino-6-chloro-1,3-benzenedisulfonamide involves its role as a carbonic anhydrase inhibitor . This inhibition affects the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, which is crucial in various physiological processes. The compound’s molecular targets include the carbonic anhydrase enzyme, and its pathways involve disrupting the normal function of this enzyme, leading to its inhibitory effects on Helicobacter pylori .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the 1,3-Benzenedisulfonamide Family
4-Amino-6-chloro-1,3-benzenedisulfonamide shares a 1,3-benzenedisulfonamide scaffold with other derivatives, differing in substituents at the 4- and 6-positions:
- Compound 11: 4-Amino-6-trifluoromethyl-1,3-benzenedisulfonamide (CF₃ substituent at position 6).
- Compound 12: this compound (Cl substituent at position 6).
The chloro group in compound 12 enhances selectivity for TvaCA2 over TvaCA1, unlike the trifluoromethyl group in compound 11, which shows broader activity .
Inhibition Potency Against Carbonic Anhydrases
The compound exhibits competitive inhibition against TvaCA2 (Kᵢ = 382.2 nM), comparable to clinically used inhibitors like acetazolamide (AAZ; Kᵢ = 222.9 nM) and ethoxzolamide (EZA; Kᵢ = 362.1 nM) . However, it lacks efficacy against TvaCA1, highlighting its isoform selectivity.
Table 1: Inhibition Constants (Kᵢ) of Sulfonamide Inhibitors
Compound | Kᵢ (nM) for TvaCA2 | Selectivity (TvaCA2 vs. TvaCA1) |
---|---|---|
This compound | 382.2 | Selective for TvaCA2 |
Acetazolamide (AAZ) | 222.9 | Non-selective |
Ethoxzolamide (EZA) | 362.1 | Non-selective |
Methazolamide (MZA) | 389.8 | Non-selective |
Diuretic and Anti-Doping Considerations
As a diuretic, this compound alters fluid and electrolyte balance, leading to its abuse in sports for weight loss and masking other substances . It is structurally related to hydrochlorothiazide (C₇H₈ClN₃O₄S₂) and chlorothiazide (C₇H₆ClN₃O₄S₂), sharing the sulfonamide moiety critical for diuretic activity .
Table 2: Comparison of Diuretics
Compound | Molecular Formula | Primary Use |
---|---|---|
This compound | C₆H₈ClN₃O₄S₂ | CA inhibition; diuretic |
Hydrochlorothiazide | C₇H₈ClN₃O₄S₂ | Hypertension; edema |
Furosemide | C₁₂H₁₁ClN₂O₅S | Severe edema; renal impairment |
Industrial and Regulatory Status
The compound is regulated as a degradation impurity in hydrochlorothiazide formulations. Pharmacopoeial standards mandate HPLC-based quantification, with acceptance criteria ≤1.0% . Its synthesis is optimized for aqueous-phase reactions, ensuring high purity (>95%) and environmental safety .
Biologische Aktivität
4-Amino-6-chloro-1,3-benzenedisulfonamide, commonly recognized for its diuretic properties, is a sulfonamide compound with a significant role in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.
- Chemical Formula : C6H8ClN3O4S2
- CAS Number : 121-30-2
- Molecular Weight : 239.68 g/mol
This compound functions primarily as a diuretic. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubule of the nephron, leading to increased urine output and decreased blood volume. This mechanism is similar to that of thiazide diuretics, which also target ion transport systems in renal cells.
Diuretic Effects
The compound has been shown to effectively increase urinary output. In animal studies, administration of this sulfonamide resulted in significant diuresis, indicating its potential use in managing conditions like hypertension and edema.
Toxicological Profile
While this compound has therapeutic effects, it also poses several risks:
- Toxicity Symptoms : Prolonged use can lead to nausea, vomiting, diarrhea, abdominal pain, and renal impairment .
- Hematological Effects : It may cause changes in blood cell distribution, leading to leukopenia and thrombocytopenia .
- Neurological Effects : Symptoms can include headache, dizziness, and in severe cases, seizures .
Study on Mutagenicity
A study conducted at the 8th Congress of Toxicology in Developing Countries evaluated the mutagenic potential of this compound. The findings indicated that under specific experimental conditions, the compound did not exhibit mutagenic properties .
Pharmacokinetic Studies
Research on the pharmacokinetics of this compound highlighted its absorption characteristics and metabolic pathways. The compound is metabolized in the liver and excreted primarily via urine. Its metabolites have been studied for their binding affinity to erythrocytes, suggesting implications for its pharmacodynamics .
Comparative Analysis with Related Compounds
Compound Name | Diuretic Activity | Toxicity Level | Mutagenicity |
---|---|---|---|
This compound | High | Moderate | Negative |
Hydrochlorothiazide | High | Low | Negative |
Furosemide | Very High | Moderate | Negative |
Q & A
Basic Questions
Q. What analytical methods are recommended for identifying and quantifying 4-Amino-6-chloro-1,3-benzenedisulfonamide in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC is the standard method. Use a C18 column (e.g., SVEA Core C18, 2.6 µm, 110 Å) with a mobile phase of acetonitrile/100 mM phosphate buffer (pH 3.0) in a 20:80 ratio. Detection is performed at UV 250 nm , with a flow rate of 1.0 mL/min and column temperature maintained at 40°C. System suitability requires a resolution ≥2.0 between the compound and related substances like chlorothiazide . Quantitation involves comparing peak areas of test and reference standard solutions, with acceptance criteria for impurity limits (e.g., ≤1.0%) .
Q. How does this compound form in drug formulations?
- Methodological Answer : It is a hydrolysis product of hydrochlorothiazide (HCTZ) under alkaline conditions (pH >12). Stability studies show that HCTZ degradation follows first-order kinetics in extreme pH environments (pH <2.5 or >12). Hydrolysis is negligible at neutral pH but accelerates in basic formulations due to OH⁻-catalyzed reactions. Analytical monitoring using stability-indicating HPLC methods is critical to detect this impurity .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : The compound has a molecular formula C₆H₈ClN₃O₄S₂ (MW: 285.73 g/mol), melting point 257–261°C , and pKa ~9.24. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO: 0.20 mg/mL). Storage at 2–8°C in powder form ensures long-term stability .
Advanced Questions
Q. How can researchers optimize chromatographic parameters to resolve this compound from structurally similar impurities?
- Methodological Answer :
- Column Selection : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2 µm particles for enhanced resolution and speed.
- Mobile Phase : Adjust the acetonitrile-to-buffer ratio to manipulate retention times. For example, reducing acetonitrile to 15% increases hydrophilicity, improving separation of polar degradation products.
- Temperature Control : Elevating column temperature to 40–50°C reduces viscosity, improving peak symmetry.
- Validation : Ensure tailing factors ≤1.5 and relative standard deviation (RSD) ≤5% for replicate injections .
Q. What experimental design considerations are critical for studying the inhibition kinetics of this compound against carbonic anhydrases?
- Methodological Answer :
- Enzyme Source : Use purified isoforms (e.g., TvaCA2) to assess selectivity.
- Inhibition Assays : Employ stopped-flow CO₂ hydratase activity assays with varying inhibitor concentrations (1–500 nM).
- Data Analysis : Calculate inhibition constants (Kᵢ) using nonlinear regression. For example, the compound exhibits Kᵢ = 382.2 nM against TvaCA2, indicating moderate potency compared to acetazolamide (Kᵢ = 222.9 nM) .
- Structural Insights : Molecular docking reveals the 1,3-benzenedisulfonamide scaffold interacts with zinc-coordinated water in the enzyme active site, guiding structure-activity relationship (SAR) studies .
Q. How do pH and excipient interactions influence the stability of hydrochlorothiazide formulations, and what strategies mitigate this compound formation?
- Methodological Answer :
- pH Microenvironment (pHM) : Excipients like citric acid or sodium bicarbonate alter local pH, affecting hydrolysis rates. Formulate near pH 7–8 to minimize degradation.
- Accelerated Stability Testing : Conduct stress studies at 40°C/75% RH with pH-adjusted solutions to model shelf-life degradation.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to suppress free radical-mediated pathways in oxidative conditions .
Q. What are the challenges in interpreting contradictory data on degradation pathways of hydrochlorothiazide?
- Methodological Answer : Discrepancies often arise from:
- Degradation Conditions : Variations in temperature, ionic strength, or light exposure during stress testing.
- Analytical Sensitivity : LC-MS/MS with high-resolution mass spectrometry (HRMS) is required to distinguish between isobaric degradation products (e.g., this compound vs. sulfonic acid derivatives).
- Kinetic Models : Non-linear degradation profiles between pH 7–11.5 suggest competing reaction mechanisms (e.g., parallel hydrolysis and oxidation). Use multivariate analysis to deconvolute contributions from each pathway .
Eigenschaften
IUPAC Name |
4-amino-6-chlorobenzene-1,3-disulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJCXVZDYSXXFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059521 | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-30-2 | |
Record name | 4-Amino-6-chloro-1,3-benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloraminophenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloraminophenamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedisulfonamide, 4-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chlorobenzene-1,3-disulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMINOPHENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A52O8YREJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.